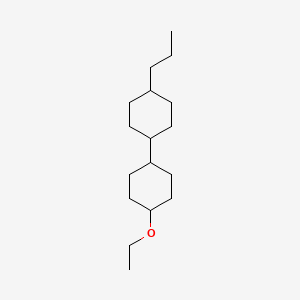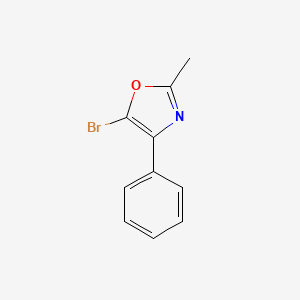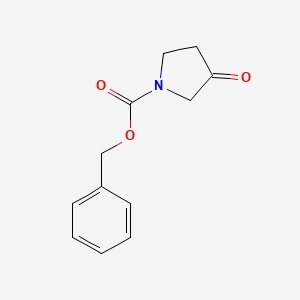![molecular formula C8H13N B1296717 8-甲基-8-氮杂双环[3.2.1]辛-3-烯 CAS No. 529-18-0](/img/structure/B1296717.png)
8-甲基-8-氮杂双环[3.2.1]辛-3-烯
描述
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. It is known for its significant biological activities and is a core structure in various pharmacologically active molecules .
科学研究应用
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study the structure-activity relationships of tropane alkaloids.
Medicine: It is a core structure in various drugs, including those used to treat neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene increases the levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and influencing various physiological processes .
Cellular Effects
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by interacting with muscarinic acetylcholine receptors, it can alter intracellular calcium levels, affecting various signaling cascades. This compound also impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene involves several key processes. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and prolonged neurotransmission. Additionally, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene interacts with muscarinic acetylcholine receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in enzyme activity, ion channel function, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity, cardiovascular disturbances, and gastrointestinal issues. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
Transport and Distribution
The transport and distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments. The distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can influence its localization and activity, affecting its overall biological effects .
Subcellular Localization
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is crucial for its role in cellular processes and biochemical reactions .
准备方法
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
作用机制
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an inhibitor of monoamine neurotransmitter re-uptake, thereby affecting the levels of neurotransmitters like dopamine and serotonin in the brain . This interaction can modulate various physiological processes and has therapeutic implications for treating conditions like depression and anxiety .
相似化合物的比较
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with significant pharmacological activity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene .
属性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHFKJBXKFGPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340469 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-18-0 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)








